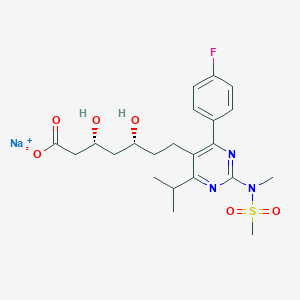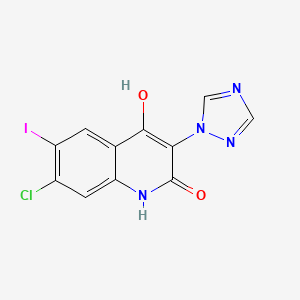
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique combination of functional groups, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of Functional Groups: The chloro, hydroxy, and iodo groups can be introduced through halogenation and hydroxylation reactions.
Triazole Ring Formation: The triazole ring can be formed by cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The chloro and iodo groups can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro and iodo groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a quinolinone derivative.
Reduction: Formation of a fully hydrogenated quinoline derivative.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are used as ligands in catalytic reactions.
Material Science: Used in the synthesis of organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives are known for their antimicrobial properties.
Anticancer Agents: Some derivatives exhibit anticancer activity.
Medicine
Antimalarial Drugs: Quinoline derivatives like chloroquine are used as antimalarial agents.
Anti-inflammatory Drugs: Some derivatives have anti-inflammatory properties.
Industry
Dyes and Pigments: Used in the production of dyes and pigments.
Pesticides: Some derivatives are used as pesticides.
Mechanism of Action
The mechanism of action of “7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” would depend on its specific biological target. Generally, quinoline derivatives can:
Inhibit Enzymes: By binding to the active site of enzymes.
Intercalate DNA: By inserting between DNA base pairs, affecting replication and transcription.
Modulate Receptors: By binding to specific receptors and altering their activity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline: The parent compound of the quinoline family.
Hydroxychloroquine: A derivative of chloroquine with an additional hydroxy group.
Uniqueness
“7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one” is unique due to the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C11H6ClIN4O2 |
|---|---|
Molecular Weight |
388.55 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-6-iodo-3-(1,2,4-triazol-1-yl)-1H-quinolin-2-one |
InChI |
InChI=1S/C11H6ClIN4O2/c12-6-2-8-5(1-7(6)13)10(18)9(11(19)16-8)17-4-14-3-15-17/h1-4H,(H2,16,18,19) |
InChI Key |
ZKXQECQJOPMUAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1I)Cl)NC(=O)C(=C2O)N3C=NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




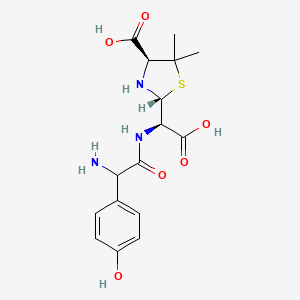

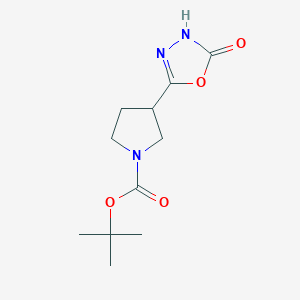
![2-[4-(Trifluoromethyl)phenyl]ethylhydrazine;sulfate](/img/structure/B13862405.png)
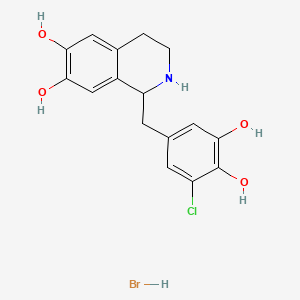
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
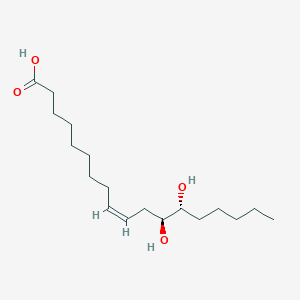
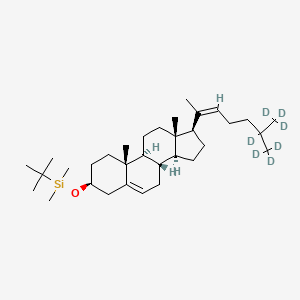
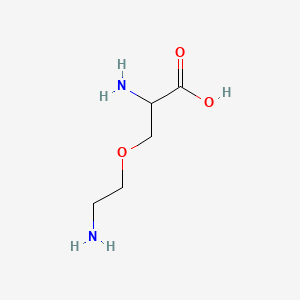
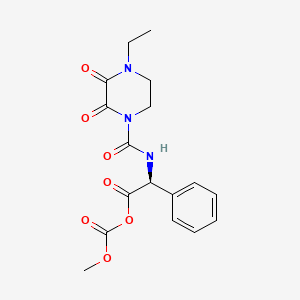
![2-Ethyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13862459.png)
